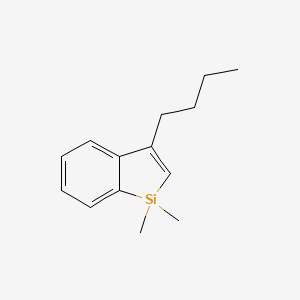
3-Butyl-1,1-dimethyl-1H-1-benzosilole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-1,1-dimethyl-1H-1-benzosilole: is an organosilicon compound with the molecular formula C14H20Si . It is a member of the benzosilole family, which are silicon-containing analogs of indoles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1,1-dimethyl-1H-1-benzosilole typically involves the reaction of appropriate silanes with aromatic compounds under specific conditions. One common method involves the hydrosilylation of this compound precursors using platinum-based catalysts. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .
化学反应分析
Types of Reactions: 3-Butyl-1,1-dimethyl-1H-1-benzosilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: 3-Butyl-1,1-dimethyl-1H-1-benzosilole is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials with specific properties .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and advanced materials. Its incorporation into polymer matrices can enhance thermal stability, mechanical strength, and other desirable properties .
作用机制
The mechanism of action of 3-Butyl-1,1-dimethyl-1H-1-benzosilole and its derivatives is not fully understood. it is believed that the silicon atom in the benzosilole ring plays a crucial role in modulating the compound’s reactivity and interactions with biological targets. The presence of silicon can influence the electronic properties of the molecule, potentially enhancing its binding affinity to specific receptors or enzymes .
相似化合物的比较
- 1,1-Dimethyl-1H-1-benzosilole
- 3-Butyl-1H-1-benzosilole
- 1,1-Dimethyl-3-phenyl-1H-1-benzosilole
Comparison: 3-Butyl-1,1-dimethyl-1H-1-benzosilole is unique due to the presence of both butyl and dimethyl groups attached to the silicon atom. This structural feature distinguishes it from other benzosilole derivatives, potentially leading to different chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, while the dimethyl groups may influence its steric and electronic properties .
属性
CAS 编号 |
934563-21-0 |
|---|---|
分子式 |
C14H20Si |
分子量 |
216.39 g/mol |
IUPAC 名称 |
3-butyl-1,1-dimethyl-1-benzosilole |
InChI |
InChI=1S/C14H20Si/c1-4-5-8-12-11-15(2,3)14-10-7-6-9-13(12)14/h6-7,9-11H,4-5,8H2,1-3H3 |
InChI 键 |
DBMRAIQNWSQHMO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C[Si](C2=CC=CC=C21)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



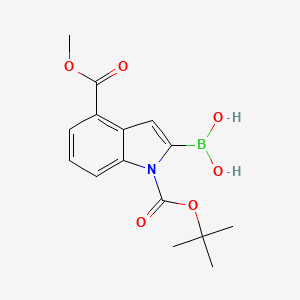
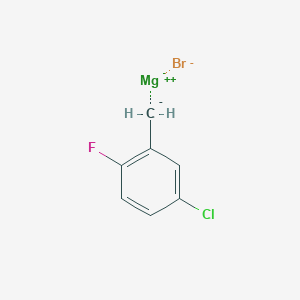
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)
![2-Chloro-3-hydroxy-4-(propylaminomethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one;hydrochloride](/img/structure/B12632453.png)
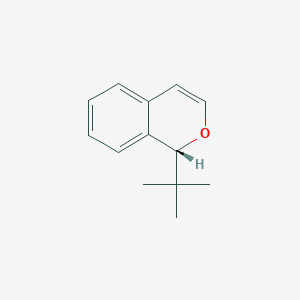
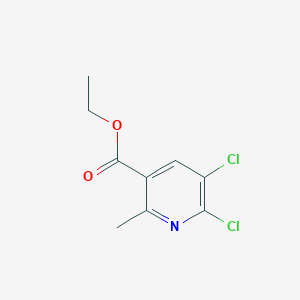
![chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide](/img/structure/B12632461.png)
![2,7-bis(diphenylphosphoryl)-9-[4-(N,N-diphenylamino)phenyl]-9-phenylfluorene](/img/structure/B12632469.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4-methyl-5-phenyl-1H-imidazol-2-amine](/img/structure/B12632476.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12632488.png)
![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)

